molecular formula C21H25NO4 B600727 Tetrahydropalmatine CAS No. 2934-97-6

Tetrahydropalmatine

Cat. No. B600727
CAS RN: 2934-97-6
M. Wt: 355.43
InChI Key:
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Description

Tetrahydropalmatine (THP) is a berberine alkaloid obtained by formal addition of two molecules of hydrogen to the pyridine ring of palmatine. It has a role as an adrenergic agent, a non-narcotic analgesic, and a dopaminergic antagonist .


Synthesis Analysis

Tetrahydropalmatine in overall yield of 18% was synthesized from alkaloids in Coptids Rhizoma with the similar structure of isoquinoline by a three-step reaction of alkaloids preparation, demethylation or demethylene-dioxy, deoxidation, methylation and so on. The structure was confirmed by 1H-NMR IR and ESI-MS .


Molecular Structure Analysis

Molecular electronic properties of the isolated compound were investigated using five different functionals: B3LYP, PBE0, TPSSTPSS, M06-2X, and wB97XD for comparative purposes which present isolated structure to be more reactive at PBE0 and more stable geometry at wB97XD levels of theory .


Chemical Reactions Analysis

Tetrahydropalmatine (THP), an isoquinoline alkaloid, widely exists in Chinese herbal medicine preparations. THP has four–OCH3 groups at the 2, 3, 9, and 10 positions .


Physical And Chemical Properties Analysis

Tetrahydropalmatine (THP) is an isoquinoline alkaloid that widely exists in Chinese herbal medicine preparations. It has four–OCH3 groups at the 2, 3, 9, and 10 positions .

Scientific Research Applications

Pharmacological Activities

THP is a tetrahydroproberine isoquinoline alkaloid, widely present in some botanical drugs . It has attracted considerable attention because of its diverse pharmacological activities . These activities include anti-addiction, anti-inflammatory, analgesic, neuroprotective, and antitumor effects .

Treatment of Bone Cancer Pain

Notably, THP can be used in the treatment of bone cancer pain . This suggests that it has potential therapeutic applications in oncology, particularly in palliative care.

Treatment of Acute Myocardial Ischemia

Research has been conducted to explore the potential molecular mechanism of THP on acute myocardial ischemia (AMI) . The results suggest that THP could improve cardiac function and alleviate myocardial injury in AMI . The underlying mechanism may be inhibition of inflammation, the improvement of energy metabolism, and the regulation of hormones .

Pharmacokinetic Characteristics

Pharmacokinetic studies showed that THP was inadequately absorbed in the intestine and had rapid clearance and low bioavailability in vivo . However, self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of THP and improve its bioavailability .

Toxicological Characteristics

THP may have potential cardiac and neurological toxicity . However, toxicity studies of THP are limited, especially its long-duration and acute toxicity tests . Further research on its potential target, molecular mechanism, toxicity, and oral utilization should need to be strengthened in the future .

Synthesis

Tetrahydropalmatine can be synthesized from alkaloids in Coptids Rhizoma with the similar structure of isoquinoline by a three-step reaction of alkaloids preparation, demethylation or demethylene-dioxy, deoxidation, methylation and so on .

Mechanism of Action

Target of Action

Tetrahydropalmatine primarily targets dopamine D1, D2, and D3 receptors, alpha adrenergic receptors, and serotonin receptors . It functions as an antagonist at dopamine D1, D2, and alpha-1 adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, addiction, and motor control .

Mode of Action

Tetrahydropalmatine interacts with its targets by antagonizing dopamine D1, D2, and alpha-1 adrenergic receptors . It also acts through positive allosteric modulation of GABA-A receptors . Additionally, it displays significant binding to 5-HT1A and alpha-2 adrenergic receptors . The blockade of pre-synaptic autoreceptors by Tetrahydropalmatine results in increased dopamine release .

Biochemical Pathways

Tetrahydropalmatine affects several biochemical pathways. It has been shown to inhibit inflammation and improve energy metabolism . It also regulates hormones . The PPARγ/NF-Κb and TGF-β1/Smad pathways are involved in the anti-fibrotic effects of Tetrahydropalmatine .

Pharmacokinetics

Pharmacokinetic studies have shown that Tetrahydropalmatine is inadequately absorbed in the intestine and has rapid clearance and low bioavailability in vivo . Self-microemulsifying drug delivery systems could increase the absorption level and absorption rate of tetrahydropalmatine and improve its bioavailability .

Result of Action

Tetrahydropalmatine has been demonstrated to possess analgesic effects and may be beneficial in the treatment of heart disease and liver damage . It is a blocker of voltage-activated L-type calcium channel active potassium channels . It is also a potent muscle relaxant . It has shown potential in the treatment of drug addiction to both cocaine and opiates .

Action Environment

The action, efficacy, and stability of Tetrahydropalmatine can be influenced by various environmental factors. For instance, the vascular relaxation effect of Tetrahydropalmatine was found to be partially attenuated by PI3K inhibitor wortmannin, Akt inhibitor IV, endothelial nitric oxide synthetase (eNOS) inhibitor L-NAME, guanylate cyclase inhibitors and the mechanical removal of endothelium

Safety and Hazards

When handling Tetrahydropalmatine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak are recommended .

properties

IUPAC Name

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQDJSLRWYMAQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864207
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Tetrahydropalmatine

CAS RN

2934-97-6
Record name (±)-Tetrahydropalmatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2934-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corydalis B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydropalmatine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROPALMATINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78F8583LNQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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